

Potential off-target effects of SR 142948 at high concentrations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR 142948

Cat. No.: B1663775

[Get Quote](#)

Technical Support Center: SR 142948

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the neurotensin receptor antagonist, **SR 142948**. The focus is on addressing potential off-target effects that may be observed at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **SR 142948**?

SR 142948 is a potent and selective non-peptide antagonist of neurotensin receptors (NTRs). [1][2][3][4] It exhibits high affinity for both the neurotensin 1 (NTS1) and neurotensin 2 (NTS2) receptor subtypes, with IC50 values in the low nanomolar range. [1][2] Its primary function is to block the downstream signaling pathways activated by the endogenous ligand, neurotensin. This includes the inhibition of neurotensin-induced effects such as inositol monophosphate formation, intracellular calcium mobilization, hypothermia, and analgesia. [1][2][3][5]

Q2: How selective is **SR 142948** for neurotensin receptors?

SR 142948 is characterized as a highly selective antagonist for neurotensin receptors. [1] However, comprehensive public data from broad receptor screening panels against a wide range of other G-protein coupled receptors (GPCRs), ion channels, and kinases at high concentrations is not readily available. Therefore, while highly selective, the potential for off-

target interactions, particularly at concentrations significantly exceeding its K_i for NTRs, cannot be entirely excluded.

Q3: Can **SR 142948** exhibit agonist activity?

While **SR 142948** is well-established as a neurotensin receptor antagonist with no intrinsic agonist activity in many classical assays[3][5], one study has reported that pyrazole-based antagonists, including **SR 142948**, exerted full agonist activity in a Fluorometric Imaging Plate Reader (FLIPR) assay for neurotensin receptors. This discrepancy may be assay-dependent and highlights the importance of carefully selecting and validating experimental systems.

Q4: What are the known on-target effects of **SR 142948** on the cardiovascular and central nervous systems?

SR 142948 potently antagonizes neurotensin-induced cardiovascular responses. It also has significant effects on the central nervous system (CNS), where it can block neurotensin-mediated modulation of dopamine and glutamate signaling.[5] It is important to note that these effects are considered to be mediated through its on-target antagonism of neurotensin receptors in these systems.

Troubleshooting Guide

This guide is designed to help researchers troubleshoot unexpected experimental results that may arise from the use of **SR 142948**, particularly at high concentrations where off-target effects are more likely.

Issue 1: Unexpected pharmacological response inconsistent with neurotensin receptor antagonism.

- Potential Cause 1: Off-Target Effects. At high concentrations, **SR 142948** may interact with other receptors, ion channels, or enzymes.
- Troubleshooting Steps:
 - Conduct a Dose-Response Curve: Determine if the unexpected effect is concentration-dependent. Off-target effects often have a different potency profile than on-target effects.

- Use a Structurally Unrelated NTR Antagonist: If a similar unexpected effect is observed with a structurally different NTR antagonist, it is more likely to be an on-target effect of NTR blockade in your specific experimental system. If the effect is unique to **SR 142948**, it may be an off-target effect.
- Perform Control Experiments in Receptor-Null Systems: If available, use cells or tissues that do not express neurotensin receptors to see if the effect persists.
- Consider a Broad Off-Target Screening Panel: For critical applications, profiling **SR 142948** against a commercial safety pharmacology panel can identify potential off-target interactions.

Issue 2: Observation of apparent agonist-like activity.

- Potential Cause: Assay-Dependent Artifacts or Receptor Subtype-Specific Signaling. As noted, contradictory findings on agonist activity have been reported.
- Troubleshooting Steps:
 - Validate with a Different Functional Assay: Confirm the agonist-like activity in a different assay that measures a distinct signaling endpoint (e.g., cAMP accumulation, β -arrestin recruitment).
 - Investigate Receptor Dimerization: Consider the possibility that at high concentrations, **SR 142948** could be modulating the activity of NTRs within a heterodimer complex with another receptor.
 - Consult the Literature for Assay-Specific Caveats: Research the specific functional assay being used for any known instances of producing paradoxical results with antagonists.

Issue 3: Inconsistent results or lack of expected antagonist effect.

- Potential Cause 1: Compound Solubility and Stability. At high concentrations, **SR 142948** may precipitate out of solution, reducing its effective concentration.
- Troubleshooting Steps:

- **Verify Solubility:** Visually inspect solutions for any precipitation. Determine the solubility of **SR 142948** in your specific experimental buffer.
- **Prepare Fresh Solutions:** Always prepare solutions fresh from a validated stock on the day of the experiment.
- **Potential Cause 2: Experimental System Variability.**
- **Troubleshooting Steps:**
 - **Confirm Receptor Expression:** Verify the expression level of neurotensin receptors in your cell line or tissue preparation.
 - **Optimize Assay Conditions:** Ensure that incubation times, temperature, and buffer components are optimal for your specific assay.

Data Presentation

Table 1: On-Target Affinity of **SR 142948** at Neurotensin Receptors

Cell Line/Tissue	Receptor Subtype(s)	Assay Type	IC50 (nM)
h-NTR1-CHO cells	NTS1	Radioligand Binding	1.19
HT-29 cells	NTS1	Radioligand Binding	0.32
Adult Rat Brain	NTS1 & NTS2	Radioligand Binding	3.96
HT-29 cells	NTS1	Inositol Monophosphate Formation	3.9

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Assessment

This protocol provides a general framework for assessing the binding affinity of **SR 142948** to a potential off-target receptor using a competitive radioligand binding assay.^{[1][6][7]}

- Materials:

- Cell membranes or tissue homogenates expressing the receptor of interest.
- A suitable radioligand with high affinity and specificity for the target receptor.
- **SR 142948** stock solution.
- Assay buffer specific to the target receptor.
- Glass fiber filters.
- Scintillation fluid and a scintillation counter.

- Procedure:

- Prepare serial dilutions of **SR 142948**.
- In a multi-well plate, combine the cell membranes/homogenate, a fixed concentration of the radioligand, and varying concentrations of **SR 142948** or a known competing ligand (for positive control).
- To determine non-specific binding, include wells with the radioligand and a high concentration of a known unlabeled ligand.
- Incubate the plate at an appropriate temperature and for a sufficient duration to reach equilibrium.
- Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

- Calculate the specific binding at each concentration of **SR 142948** and determine the IC50 value.

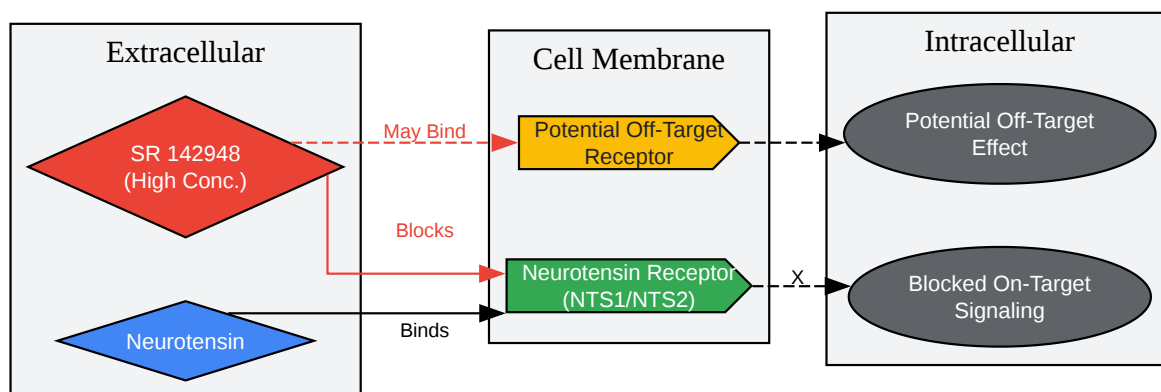
Protocol 2: Cellular Functional Assay for Off-Target Activity

This protocol outlines a general method for evaluating the functional effect of **SR 142948** on a potential off-target GPCR using a cAMP accumulation assay.

- Materials:
 - A cell line expressing the GPCR of interest that couples to adenylyl cyclase.
 - **SR 142948** stock solution.
 - A known agonist and antagonist for the GPCR of interest.
 - Cell culture medium and reagents.
 - A commercial cAMP assay kit (e.g., HTRF, ELISA).
- Procedure:
 - Seed the cells in a multi-well plate and grow to the desired confluency.
 - To test for antagonist activity, pre-incubate the cells with varying concentrations of **SR 142948** for a defined period. Then, stimulate the cells with a fixed concentration (e.g., EC80) of the known agonist.
 - To test for agonist activity, incubate the cells with varying concentrations of **SR 142948** alone.
 - Include appropriate controls: cells with no treatment (basal), cells with agonist only, and cells with a known antagonist plus agonist.
 - Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

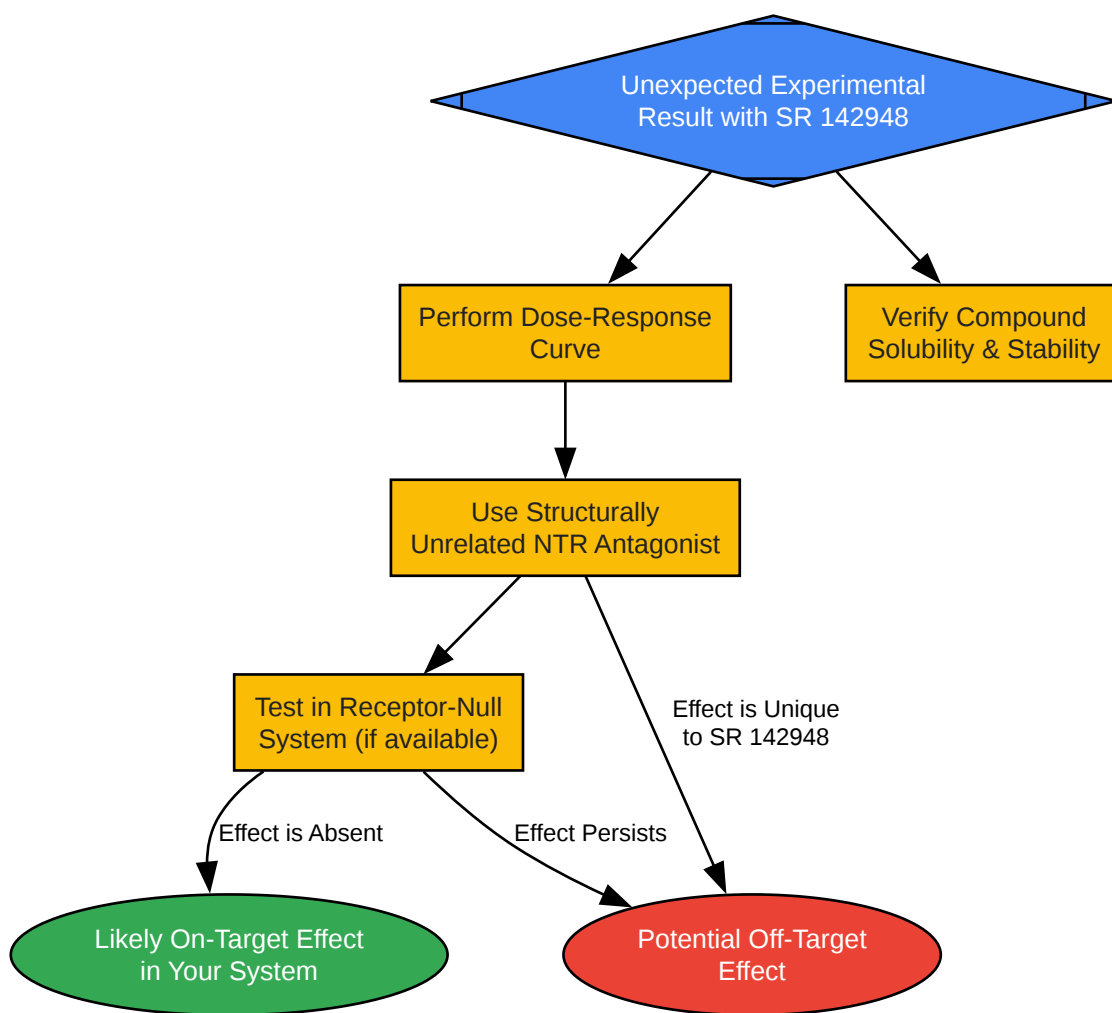
- Analyze the data to determine if **SR 142948** exhibits any agonist or antagonist activity at the tested GPCR.

Mandatory Visualizations



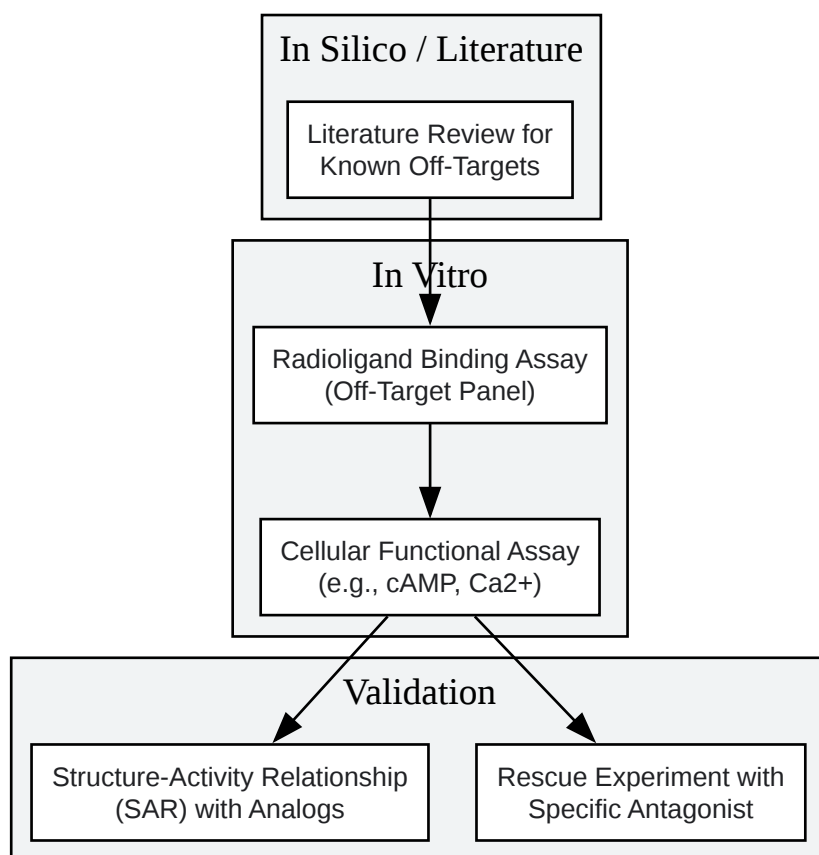
[Click to download full resolution via product page](#)

Caption: On-target vs. potential off-target effects of **SR 142948**.



[Click to download full resolution via product page](#)

Caption: Logical workflow for troubleshooting unexpected results.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]

- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- To cite this document: BenchChem. [Potential off-target effects of SR 142948 at high concentrations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663775#potential-off-target-effects-of-sr-142948-at-high-concentrations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com